2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
CAS No.: 1340842-53-6
Cat. No.: VC7091935
Molecular Formula: C21H20FN3O2
Molecular Weight: 365.408
* For research use only. Not for human or veterinary use.
![2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide - 1340842-53-6](/images/structure/VC7091935.png)
Specification
CAS No. | 1340842-53-6 |
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Molecular Formula | C21H20FN3O2 |
Molecular Weight | 365.408 |
IUPAC Name | 2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |
Standard InChI | InChI=1S/C21H20FN3O2/c22-17-12-6-5-11-16(17)19(26)24-21(13-7-2-8-14-21)20-23-18(25-27-20)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,24,26) |
Standard InChI Key | JIDFNJAWSZEMOZ-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-Fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide consists of three primary components:
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A 2-fluorobenzamide core, providing a polar amide group and fluorine substituent that enhances metabolic stability and membrane permeability .
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A cyclohexyl group attached to the amide nitrogen, introducing conformational rigidity and lipophilicity .
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A 3-phenyl-1,2,4-oxadiazole moiety, a nitrogen-oxygen heterocycle known for its electron-deficient character and role in modulating receptor binding .
The IUPAC name systematically describes this arrangement: the parent benzamide is substituted at the 2-position with fluorine, while the nitrogen atom of the amide is linked to a cyclohexyl group that itself bears a 3-phenyl-1,2,4-oxadiazol-5-yl substituent.
Table 1: Key Structural Descriptors
Synthesis and Structural Elucidation
Retrosynthetic Analysis
The synthesis of 2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide can be conceptualized through three key intermediates:
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2-Fluorobenzoic acid (precursor to the benzamide).
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1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine (amine component).
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Coupling reagents for amide bond formation (e.g., EDCI, HOBt).
Formation of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine
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Cyclohexanecarboxylic acid hydrazide: Cyclohexanecarboxylic acid is treated with hydrazine hydrate to form the corresponding hydrazide .
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Cyclocondensation with benzoyl chloride: Reaction with benzoyl chloride in phosphorous oxychloride (POCl₃) yields 5-cyclohexyl-3-phenyl-1,2,4-oxadiazole .
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Nitration and reduction: Introduction of an amino group via nitration (HNO₃/H₂SO₄) followed by reduction (SnCl₂/HCl) generates the amine .
Amide Coupling
The final step involves coupling 2-fluorobenzoic acid with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine using a carbodiimide coupling agent (e.g., EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane .
Table 2: Synthetic Pathway Overview
Step | Reaction | Reagents/Conditions | Yield |
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1 | Hydrazide formation | NH₂NH₂, EtOH, reflux | 85–90% |
2 | Oxadiazole synthesis | POCl₃, 80°C, 6h | 70–75% |
3 | Nitration | KNO₃, H₂SO₄, 0°C→RT | 65% |
4 | Reduction | SnCl₂, HCl, RT | 60% |
5 | Amide coupling | EDCI, HOBt, DCM, RT | 55–60% |
Physicochemical Properties
Lipophilicity and Solubility
The compound’s logP (octanol-water partition coefficient) is estimated at ~3.7–4.0, comparable to analogs like 4-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide (logP = 3.69) . This indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is likely low (logSw ≈ -4.0), necessitating formulation with co-solvents .
Spectroscopic Characterization
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IR Spectroscopy: Key peaks include ~1660 cm⁻¹ (amide C=O), 1590 cm⁻¹ (oxadiazole C=N), and 1515 cm⁻¹ (aromatic C=C) .
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¹H NMR: Expected signals at δ 1.2–2.2 ppm (cyclohexyl CH₂), δ 7.3–8.4 ppm (aromatic protons), and δ 8.8 ppm (oxadiazole proton) .
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Mass Spectrometry: Molecular ion peak at m/z 379.43 (M+H⁺) .
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